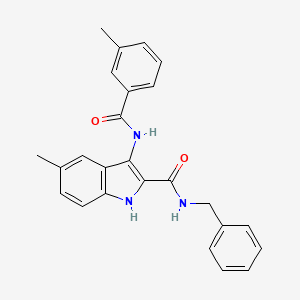

N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-16-7-6-10-19(13-16)24(29)28-22-20-14-17(2)11-12-21(20)27-23(22)25(30)26-15-18-8-4-3-5-9-18/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLIJPBQCPBQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common synthetic route includes the following steps:

Indole Synthesis: : The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

Benzyl Protection: : The indole nitrogen is then benzyl-protected to prevent unwanted reactions during subsequent steps.

Methylation: : The 5-position of the indole is methylated using a suitable methylating agent, such as methyl iodide.

Amidation: : The carboxamide group is introduced by reacting the indole with 3-methylbenzoyl chloride in the presence of a base.

Final Steps: : The benzyl protecting group is removed to yield the final product.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: : The indole core can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: : Reduction reactions can be performed on the carboxamide group to yield the corresponding amine.

Substitution: : The compound can undergo nucleophilic substitution reactions at the benzyl-protected nitrogen.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex molecules.

Biology: : Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: : The compound's potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: : It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The specific targets and pathways depend on the biological context and the presence of other functional groups in the molecule.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole-2-carboxamides and benzamide derivatives, focusing on substituent effects, biological activities, and synthetic strategies.

Structural Features and Substituent Effects

Table 1: Structural and Functional Comparison of Indole Derivatives

Key Observations:

5-Position Substituents :

- The target’s 5-methyl group contrasts with 5-methoxy or 5-chloro substituents in ’s lipid-lowering indoles . Alkyl groups like methyl may enhance metabolic stability compared to electron-withdrawing groups (e.g., Cl) but reduce polarity.

- Compound 24 () shares the 5-methyl group and demonstrates IDO1 inhibition, suggesting this substituent favors enzyme interaction .

3-Position Functionality :

- The 3-(3-methylbenzamido) group in the target is unique among indole-2-carboxamides. In , a similar benzamido group on a benzene ring (compound I) was synthesized, but its biological activity remains unexplored . This substituent likely enhances π-π stacking or hydrogen bonding in target binding.

N-Substituent Diversity: The N-benzyl group in the target differs from N-benzoylphenyl () and N-piperazine-propyl (), which are linked to lipid-lowering and adrenoceptor antagonism, respectively . The benzyl moiety may improve blood-brain barrier penetration compared to bulkier groups.

Biological Activity

N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's IUPAC name is N-benzyl-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide. Its chemical structure features an indole core, which is a bicyclic structure known for its role in various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 290.35 g/mol |

| CAS Number | 1029725-03-8 |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Properties

Research indicates that N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide exhibits anticancer activity through various mechanisms. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including breast cancer and lymphoma. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development into an anticancer agent .

Anti-inflammatory Effects

Additionally, N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been noted for its anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Experimental Findings:

In an experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation: It can bind to various receptors that regulate cellular signaling pathways.

- Gene Expression Regulation: By modulating transcription factors, it influences the expression of genes associated with apoptosis and inflammation.

Comparative Analysis with Similar Compounds

When compared to other indole derivatives like indomethacin and tryptophan analogs, N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide exhibits unique properties due to its specific substituents. This structural variation contributes to its distinct biological activities.

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide | High | Moderate |

| Indomethacin | Moderate | High |

| Tryptophan Analog | Low | Low |

Q & A

Q. What are the key synthetic strategies for preparing N-benzyl-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

- Amide bond formation : Coupling 3-methylbenzoyl chloride with a pre-functionalized indole-2-carboxamide intermediate under basic conditions (e.g., pyridine or DBU) .

- Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination, using reagents like NaBH4 or Pd/C .

- Optimization : Critical parameters include temperature control (reflux in acetic acid for 6–8 hours) and solvent selection (dichloromethane or toluene for improved solubility) .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion, while recrystallization from ethanol/methanol enhances purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., methyl groups at C5 and N-benzyl) and amide bond formation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₆H₂₄N₃O₂ requires m/z 410.1869) .

- X-ray Crystallography : Resolves steric effects of the benzyl and 3-methylbenzamido groups .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1650–1700 cm⁻¹) for carboxamide and benzamido groups .

Q. What preliminary biological screening methods are recommended to assess its activity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., cannabinoid or adrenergic receptors) .

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate anti-proliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent variation : Replace the N-benzyl group with heteroaromatic moieties (e.g., furan or pyridine) to modulate lipophilicity and hydrogen bonding .

- Bioisosteric replacement : Swap the 3-methylbenzamido group with sulfonamides or urea derivatives to enhance metabolic stability .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target binding pockets .

Q. How should researchers resolve contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?

- Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid false positives) .

- Validate target engagement : Use photoaffinity labeling (e.g., with benzophenone tags) to confirm direct binding .

- Cross-validate with orthogonal assays : Compare enzyme inhibition data with cellular activity (e.g., Western blotting for downstream pathway modulation) .

Q. What computational tools are effective for predicting physicochemical properties and ADMET profiles?

- logP/logD calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (reported logP = 3.35 for analogs) .

- ADMET prediction : SwissADME or pkCSM models assess permeability (e.g., Caco-2 cell predictions) and cytochrome P450 interactions .

- Solubility optimization : Introduce polar groups (e.g., hydroxyl or morpholine) while monitoring ClogP thresholds (<5) .

Q. How can molecular docking guide the design of analogs with enhanced binding affinity?

- Target selection : Prioritize receptors with crystallized structures (e.g., WDR5 or CB1) for reliable docking templates .

- Pose validation : Compare docking scores (ΔG < -8 kcal/mol) with molecular dynamics simulations to assess binding stability .

- Critical interactions : Optimize hydrogen bonds with catalytic residues (e.g., Lys or Asp in kinase ATP pockets) and π-π stacking with aromatic side chains .

Q. What strategies mitigate synthetic challenges, such as low yields in amidation steps?

- Coupling reagent optimization : Use HATU or EDCI/HOBt instead of DCC to reduce racemization .

- Microwave-assisted synthesis : Accelerate reaction rates (e.g., 30 minutes at 100°C vs. 12 hours reflux) .

- Protection/deprotection : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent side reactions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.